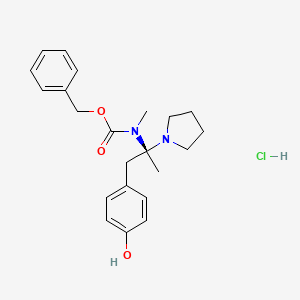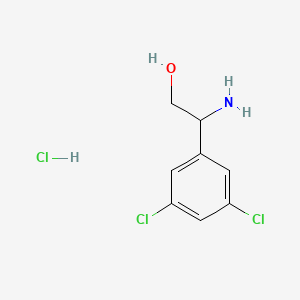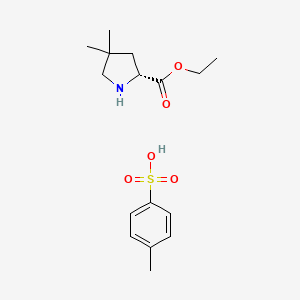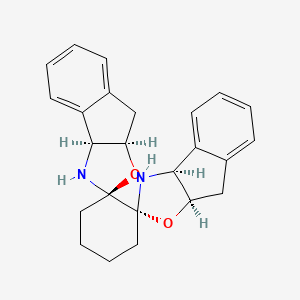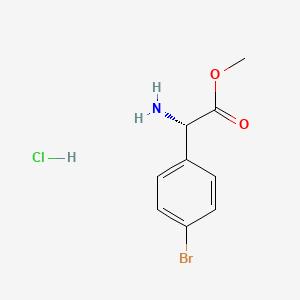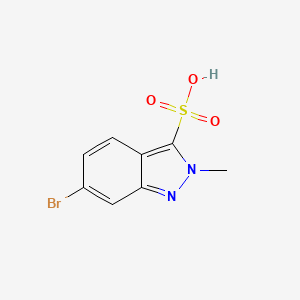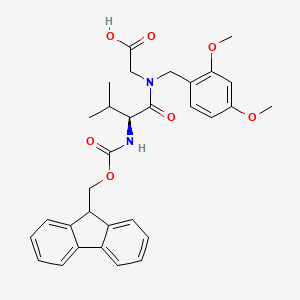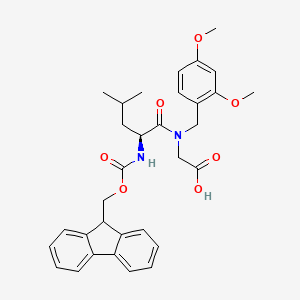
Fmoc-Leu-(Dmb)Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Leu-(Dmb)Gly-OH: is a synthetic dipeptide used in solid-phase peptide synthesis. It consists of fluorenylmethyloxycarbonyl (Fmoc)-protected leucine (Leu) and 2,4-dimethoxybenzyl (Dmb)-protected glycine (Gly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and facilitate the synthesis of difficult peptide sequences .
作用機序
Target of Action
Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-(Dmb)Gly-OH typically involves the following steps:
Dmb Protection: The glycine residue is protected with the 2,4-dimethoxybenzyl group using 2,4-dimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high efficiency and purity .
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine, while the Dmb group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound undergoes coupling reactions with other amino acids or peptides using reagents like PyBOP and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Dmb Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of leucine.
Dmb Deprotection: The major product is the free amino group of glycine.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-Leu-(Dmb)Gly-OH is widely used in the synthesis of complex peptides, especially those prone to aggregation.
Biology and Medicine:
Protein Engineering: It is used in the synthesis of peptides for protein engineering and drug development.
Industry:
Pharmaceuticals: The compound is used in the production of peptide-based pharmaceuticals.
類似化合物との比較
特性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDVCIMLFGAOA-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
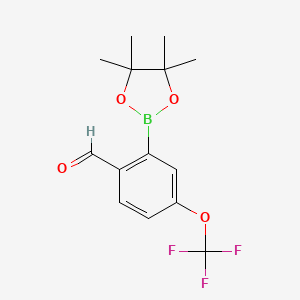
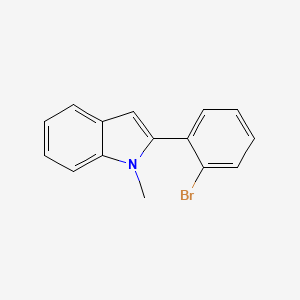
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B6307158.png)
![[(3S)-oxan-3-yl]methanamine hydrochloride](/img/structure/B6307166.png)
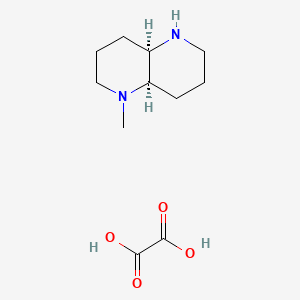
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
